molecular formula C10H18N4S B6356054 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1823580-40-0

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No. B6356054
M. Wt: 226.34 g/mol
InChI Key: LALQZRSWETUUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is connected with their bioactive properties . The thiadiazole moiety acts as a hydrogen-binding domain and two-electron donor system .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Safety And Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can also vary widely depending on the specific compound. Some thiadiazole derivatives have been found to exhibit cytotoxic properties .

Future Directions

1,3,4-Thiadiazole derivatives have shown significant therapeutic potential and are the subject of ongoing research . They are being explored for their potential as antitumor agents, among other applications .

properties

IUPAC Name

3-butyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-2-3-4-9-12-10(15-13-9)14-7-5-11-6-8-14/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQZRSWETUUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

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